[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol CAS 1227502-97-7 properties
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol CAS 1227502-97-7 properties
An In-depth Technical Guide to [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol (CAS 1227502-97-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol, CAS 1227502-97-7, is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. The strategic placement of a chloro group, a trifluoromethyl moiety, and a hydroxymethyl group on the pyridine ring provides a versatile scaffold for the development of novel bioactive molecules. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the available technical data, plausible synthetic routes, predicted physicochemical properties, and potential applications of this compound, drawing upon data from closely related analogues to offer a robust scientific resource.
Introduction and Strategic Importance
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The -CF3 group is highly electronegative and lipophilic, often leading to increased metabolic stability by blocking potential sites of oxidation, and can enhance binding to target proteins.
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is a key building block that combines three critical functionalities:
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2-Chloro Pyridine Core: The chlorine atom serves as a versatile synthetic handle, readily participating in nucleophilic aromatic substitution (SNAr) and a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents.
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4-Trifluoromethyl Group: This group imparts the desirable physicochemical properties mentioned above, making it a valuable feature in the design of new drugs and agrochemicals. The presence of the -CF3 group also influences the reactivity of the pyridine ring.
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3-Hydroxymethyl Group: The primary alcohol functionality can be easily oxidized to an aldehyde or carboxylic acid, or converted to a variety of other functional groups, providing another point for molecular elaboration.
The unique arrangement of these groups makes this molecule a valuable intermediate for constructing complex molecular architectures with potential applications in oncology, neuroscience, and infectious diseases.
Physicochemical and Spectroscopic Properties
While specific experimental data for CAS 1227502-97-7 is not widely available, we can infer its properties from the well-characterized analogue, 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6).
Table 1: Physicochemical Properties
| Property | Predicted Value for [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | Experimental Data for 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) | Reference |
| Molecular Formula | C7H5ClF3NO | C6H3ClF3N | |
| Molecular Weight | 211.57 g/mol | 181.54 g/mol | |
| Appearance | Predicted: Colorless to light yellow solid or oil | Colorless oil | [1] |
| Boiling Point | > 150 °C (Predicted) | 146-147 °C | |
| Density | ~1.5 g/mL (Predicted) | 1.411 g/mL at 25 °C | |
| Refractive Index | ~1.47 (Predicted) | n20/D 1.4490 |
Spectroscopic Profile (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
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¹³C NMR: The carbon NMR will display signals for the five carbons of the pyridine ring and one for the methylene carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
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¹⁹F NMR: A singlet is expected for the -CF3 group.
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IR Spectroscopy: Key vibrational bands would include O-H stretching (around 3300 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹), and strong C-F stretching bands (1100-1300 cm⁻¹).
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Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope (³⁵Cl/³⁷Cl).
Synthesis and Manufacturing
A robust synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol would likely start from the commercially available 2-chloro-4-(trifluoromethyl)pyridine. A plausible and efficient synthetic strategy involves the introduction of a hydroxymethyl group at the 3-position.
Proposed Synthetic Pathway
A logical approach would be a directed ortho-metalation followed by reaction with an electrophile, or a more classical approach involving functional group interconversion. A potential multi-step synthesis is outlined below, starting from 2-chloro-4-(trifluoromethyl)pyridine.
Caption: Proposed synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Directed ortho-Metalation
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To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
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Slowly add a solution of 2-chloro-4-(trifluoromethyl)pyridine in anhydrous THF to the LDA solution at -78 °C. The deprotonation is expected to occur at the 3-position, which is activated by the adjacent chloro group.
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Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
Expertise & Experience Insight: The choice of LDA as the base is critical. It is a strong, non-nucleophilic base that favors kinetic deprotonation. The low temperature (-78 °C) is essential to prevent side reactions and decomposition of the organolithium intermediate.
Step 2: Electrophilic Quench with Paraformaldehyde
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Add dry paraformaldehyde powder in one portion to the solution of the lithiated pyridine at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol.
Trustworthiness: This protocol is based on well-established methodologies for the functionalization of pyridine rings. The aqueous workup with a mild acid like ammonium chloride is a standard procedure for quenching organolithium reactions.
Chemical Reactivity and Applications
The trifunctional nature of [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol makes it a highly valuable building block for combinatorial chemistry and targeted synthesis.
Caption: Reactivity and derivatization potential.
Applications in Drug Discovery
The trifluoromethylpyridine motif is present in several pharmaceuticals and agrochemicals.[2][3] For instance, derivatives of 2-chloro-4-(trifluoromethyl)pyridine are used in the synthesis of herbicides and other bioactive compounds.[4] The title compound is an ideal starting material for creating libraries of compounds for high-throughput screening.
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Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The chloro and hydroxymethyl groups can be elaborated to occupy different pockets of the ATP-binding site.
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GPCR Ligands: The scaffold can be used to develop novel ligands for G-protein coupled receptors, where the substituents can be tailored to achieve desired selectivity and potency.
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Agrochemicals: Many modern pesticides and herbicides contain fluorinated pyridine rings.[3] This building block could be used to synthesize new crop protection agents with improved efficacy and environmental profiles.
Safety and Handling
Based on the hazard classifications of analogous compounds such as [2-(Trifluoromethyl)pyridin-3-yl]methanol, appropriate safety precautions should be taken.[5]
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GHS Hazard Statements (Predicted):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
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Store in a tightly closed container in a cool, dry place.
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Conclusion
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol is a strategically designed building block with significant potential for the synthesis of novel, high-value molecules in the pharmaceutical and agrochemical industries. While detailed experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from closely related structures. The synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers to leverage this versatile intermediate in their discovery and development programs.
References
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PubChem. (n.d.). 2-(Trifluoromethyl)-4-pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
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BU CyberSec Lab. (n.d.). (3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Goud, B. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100159. Retrieved from [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Retrieved from [Link]
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Shibuya, K., & Miyamoto, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 95-101. Retrieved from [Link]
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Chemsrc. (n.d.). 2-chloro-4-(pyridin-3-yl)pyriMidine. Retrieved from [Link]
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